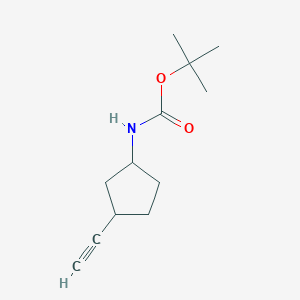

Tert-butyl (3-ethynylcyclopentyl)carbamate

Vue d'ensemble

Description

Tert-butyl (3-ethynylcyclopentyl)carbamate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a solid compound that is used in various chemical reactions and research applications.

Méthodes De Préparation

The synthesis of tert-butyl (3-ethynylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynylcyclopentyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Tert-butyl (3-ethynylcyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a base.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl (3-ethynylcyclopentyl)carbamate serves as a synthetic intermediate in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of drugs.

- Antiepileptic Drugs : One notable application is in the synthesis of lacosamide, an antiepileptic medication. The compound acts as a precursor in the preparation of derivatives that exhibit enhanced efficacy against seizures. Research indicates that the carbamate derivative can be transformed into various active pharmaceutical ingredients (APIs) through established synthetic routes .

- Synthesis of N-Boc Protected Compounds : The compound is also utilized in the palladium-catalyzed synthesis of N-Boc protected anilines, which are crucial intermediates in drug development. The ability to protect amino groups while allowing further functionalization makes it valuable for creating complex molecules .

Synthetic Methodologies

The versatility of this compound extends to various synthetic methodologies:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed reactions for synthesizing tetrasubstituted pyrroles, which are important in medicinal chemistry due to their diverse biological activities. The reactions typically involve coupling with aryl halides under mild conditions, yielding high purity products .

- Three-Component Coupling Reactions : The compound can also participate in three-component coupling reactions involving amines, carbon dioxide, and halides. This method allows for efficient synthesis of carbamates while minimizing side reactions, making it suitable for large-scale applications .

Industrial Applications

Beyond its role in pharmaceuticals, this compound has industrial applications:

- Fine Chemical Production : As a general industrial fine chemical, it is used in various chemical processes, including the production of specialty chemicals and agrochemicals. Its stability and reactivity make it a preferred choice for synthesizing other valuable compounds .

- Research and Development : The compound is frequently used in research settings to explore new synthetic pathways and develop novel materials with specific properties. Its ability to undergo diverse chemical transformations makes it a subject of interest in organic chemistry research .

Data Table: Summary of Applications

Case Study 1: Synthesis of Lacosamide

In a study published in Indian Journal of Chemistry, researchers demonstrated the use of this compound as a key intermediate in synthesizing lacosamide derivatives. The process involved multiple steps including protection-deprotection strategies that highlighted the compound's utility in generating biologically active molecules with improved pharmacological profiles.

Case Study 2: Tetrasubstituted Pyrroles

A research article detailed the successful synthesis of tetrasubstituted pyrroles using this compound as a building block. The study emphasized the efficiency and selectivity achieved through palladium-catalyzed methods, showcasing its potential for developing complex organic structures relevant to drug discovery.

Mécanisme D'action

The mechanism of action of tert-butyl (3-ethynylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Tert-butyl (3-ethynylcyclopentyl)carbamate can be compared with other similar compounds, such as:

Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

Ethynylcyclopentyl carbamate: A related compound with similar structural features but different functional groups.

N-Boc-protected amines: Compounds with tert-butyl carbamate protecting groups used in peptide synthesis.

These compounds share some chemical properties and applications but differ in their specific reactivity and uses, highlighting the uniqueness of this compound in certain contexts.

Activité Biologique

Tert-butyl (3-ethynylcyclopentyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : 847416-99-3

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, along with a cyclopentyl ring substituted with an ethynyl group.

Research indicates that this compound may interact with various biological targets, potentially affecting multiple pathways:

- Protease Inhibition : Preliminary studies suggest that similar carbamate derivatives can inhibit cysteine proteases, which are crucial in various biological processes including viral replication and apoptosis. The structural features of the compound may allow it to bind effectively to the active sites of these enzymes .

- Neuroprotective Effects : Some derivatives of carbamates have shown promise in protecting neuronal cells from amyloid-beta-induced toxicity, suggesting that this compound could also exhibit neuroprotective properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, data from related compounds provide insights:

- Absorption : The compound is expected to have high gastrointestinal absorption due to its lipophilic nature.

- Blood-Brain Barrier Permeability : It is predicted to be permeant to the blood-brain barrier, making it a candidate for neurological applications .

- Metabolism : Initial assessments indicate that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable metabolic profile .

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

Case Studies

-

Neuroprotection Against Amyloid Beta :

A study demonstrated that related carbamate compounds exerted protective effects on astrocytes exposed to amyloid-beta, reducing oxidative stress markers such as TNF-α and free radicals . This suggests potential applications for treating neurodegenerative diseases like Alzheimer’s. -

SARS-CoV Protease Inhibition :

Investigations into similar dipeptide-type inhibitors revealed significant inhibitory activity against the SARS-CoV 3CL protease, indicating that modifications in the carbamate structure could enhance antiviral efficacy .

Propriétés

IUPAC Name |

tert-butyl N-(3-ethynylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHXBYFRDCALDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.